Oregon-BAPTA Green 1AM

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

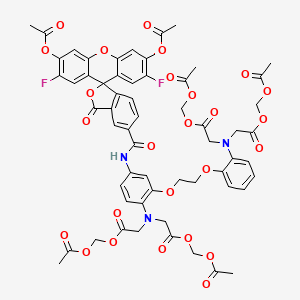

C59H53F2N3O26 |

|---|---|

Poids moléculaire |

1258.0 g/mol |

Nom IUPAC |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate |

InChI |

InChI=1S/C59H53F2N3O26/c1-31(65)79-27-83-53(71)23-63(24-54(72)84-28-80-32(2)66)45-9-7-8-10-47(45)77-15-16-78-52-18-38(12-14-46(52)64(25-55(73)85-29-81-33(3)67)26-56(74)86-30-82-34(4)68)62-57(75)37-11-13-40-39(17-37)58(76)90-59(40)41-19-43(60)50(87-35(5)69)21-48(41)89-49-22-51(88-36(6)70)44(61)20-42(49)59/h7-14,17-22H,15-16,23-30H2,1-6H3,(H,62,75) |

Clé InChI |

NQVWLDWXFNDFLA-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)F)OC(=O)C)OC(=O)C)F)OC3=O)OCCOC7=CC=CC=C7N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Oregon Green 488 BAPTA-1 AM: A Fluorescent Probe for Intracellular Calcium

Oregon Green 488 BAPTA-1 AM is a high-affinity, cell-permeant fluorescent indicator widely utilized by researchers, scientists, and drug development professionals to measure intracellular calcium concentrations. This guide provides a comprehensive overview of its properties, mechanism of action, and detailed protocols for its application in various experimental settings, including fluorescence microscopy, flow cytometry, and microplate-based assays.

Core Principles and Mechanism of Action

Oregon Green 488 BAPTA-1 AM is comprised of two key components: the Oregon Green 488 fluorophore and the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to readily cross the plasma membrane of live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the now membrane-impermeant Oregon Green 488 BAPTA-1 in the cytosol.

The fluorescence of Oregon Green 488 is inherently quenched by the BAPTA chelator in its calcium-free state. Upon binding to intracellular calcium (Ca²⁺), the chelator undergoes a conformational change that relieves this quenching, resulting in a significant increase in fluorescence intensity. This direct correlation between calcium concentration and fluorescence makes it an excellent tool for monitoring intracellular calcium dynamics. The fluorescence intensity of Oregon Green 488 BAPTA-1 increases approximately 14-fold upon saturation with Ca²⁺.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of Oregon Green 488 BAPTA-1 AM, providing essential data for experimental planning and execution.

| Property | Value | Reference |

| Molecular Weight | 1258.06 g/mol | [1][4] |

| Chemical Formula | C₅₉H₅₃F₂N₃O₂₆ | [1][4] |

| Excitation Wavelength (λabs) | 494 nm | [1][4] |

| Emission Wavelength (λem) | 523 nm | [1][4] |

| Extinction Coefficient (ε) | 19,000 M⁻¹cm⁻¹ | [1][4] |

| Quantum Yield (φ) | 0.91 | [1][4] |

| Dissociation Constant (Kd) | 170 nM | [1] |

| Solubility | Soluble to 1 mM in DMSO | [4] |

| Storage Conditions | Store at -20°C, protect from light | [1][4][5] |

Signaling Pathway: Gq-Coupled GPCR Calcium Mobilization

A primary application of Oregon Green 488 BAPTA-1 AM is the study of intracellular calcium signaling cascades, particularly those initiated by G-protein coupled receptors (GPCRs). The diagram below illustrates the canonical Gq-coupled GPCR pathway leading to intracellular calcium release.

Caption: Gq-coupled GPCR signaling pathway leading to an increase in intracellular calcium.

Experimental Workflow for Calcium Imaging

The following diagram outlines a typical experimental workflow for measuring intracellular calcium changes using Oregon Green 488 BAPTA-1 AM. This workflow is applicable to fluorescence microscopy, flow cytometry, and microplate reader assays with minor modifications.

Caption: A generalized experimental workflow for intracellular calcium measurement.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments using Oregon Green 488 BAPTA-1 AM.

I. Preparation of Stock Solutions

-

Oregon Green 488 BAPTA-1 AM Stock Solution (2-5 mM):

-

Dissolve the contents of a vial of Oregon Green 488 BAPTA-1 AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, to prepare a 2 mM stock solution from 1 mg of the dye (MW = 1258.06), add approximately 397 µL of DMSO.

-

Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

Pluronic® F-127 Stock Solution (10% w/v):

-

Pluronic® F-127 is a non-ionic surfactant used to aid the dispersion of the AM ester in aqueous media.

-

Dissolve 1 g of Pluronic® F-127 in 10 mL of deionized water. Gentle heating (40-50°C) may be required to fully dissolve the surfactant.

-

Store the stock solution at room temperature or as recommended by the manufacturer.

-

-

Probenecid (B1678239) Stock Solution (100 mM):

-

Probenecid is an inhibitor of organic anion transporters and can be used to reduce the leakage of the de-esterified indicator from the cells.

-

Prepare a stock solution in a suitable solvent, such as 1 M NaOH, and adjust the pH as needed. Water-soluble forms of probenecid are also commercially available.

-

Store the stock solution as recommended by the manufacturer.

-

II. Cell Loading Protocol (General)

This protocol provides a general guideline and should be optimized for specific cell types and experimental conditions.

-

Cell Preparation:

-

Plate cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy, 96-well plates for microplate assays, or suspension cultures for flow cytometry) and allow them to adhere or reach the desired confluency.

-

-

Preparation of Loading Buffer:

-

On the day of the experiment, thaw an aliquot of the Oregon Green 488 BAPTA-1 AM stock solution.

-

Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES) containing the desired final concentration of the dye (typically 2-5 µM) and Pluronic® F-127 (typically 0.02-0.04%).

-

To prepare the loading buffer, first dilute the Pluronic® F-127 stock solution into the buffer, then add the Oregon Green 488 BAPTA-1 AM stock solution. Vortex briefly to mix.

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator. The optimal loading time may vary depending on the cell type.

-

-

Washing:

-

Remove the loading buffer.

-

Wash the cells 2-3 times with fresh, pre-warmed buffer (e.g., HBSS with HEPES) to remove any extracellular dye. If dye leakage is a concern, include probenecid (e.g., 1 mM) in the wash buffer and the final assay buffer.

-

III. Application-Specific Protocols

A. Fluorescence Microscopy

-

Instrumentation:

-

Use a fluorescence microscope equipped with a filter set appropriate for fluorescein (B123965) (FITC) or Oregon Green, typically with an excitation filter around 490 nm and an emission filter around 525 nm. A 488 nm laser line is commonly used for excitation.[6]

-

-

Image Acquisition:

-

After the washing step, add the final assay buffer to the cells.

-

Acquire a baseline fluorescence image before adding the stimulus.

-

Add the agonist or compound of interest and immediately begin time-lapse imaging to capture the change in fluorescence intensity over time.

-

Ensure that the illumination intensity and exposure time are minimized to reduce phototoxicity and photobleaching.

-

B. Flow Cytometry

-

Instrumentation:

-

Use a flow cytometer equipped with a 488 nm laser for excitation.

-

Collect the emission signal using a standard FITC filter (e.g., 530/30 nm bandpass filter).[6]

-

-

Data Acquisition:

-

After loading and washing, resuspend the cells in the final assay buffer.

-

Acquire baseline fluorescence data for a portion of the cell population.

-

Add the stimulus and continue to acquire data to measure the change in fluorescence intensity in the cell population over time.

-

C. Fluorescence Microplate Reader Assay

-

Instrumentation:

-

Use a fluorescence microplate reader with excitation and emission wavelengths set to approximately 490 nm and 525 nm, respectively. A cutoff filter at 515 nm is often recommended.[6]

-

-

Data Acquisition:

-

Load and wash cells in a black-walled, clear-bottom microplate.

-

Measure the baseline fluorescence of each well.

-

If the plate reader has an integrated liquid handling system, inject the stimulus directly into the wells while simultaneously measuring the fluorescence.

-

If no injector is available, add the stimulus manually and immediately begin reading the plate.

-

Conclusion

Oregon Green 488 BAPTA-1 AM is a robust and versatile tool for the quantitative measurement of intracellular calcium. Its favorable spectral properties, high affinity for calcium, and significant fluorescence enhancement make it suitable for a wide range of applications in cell signaling research and drug discovery. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively employ this indicator to unravel the complexities of calcium-mediated cellular processes.

References

- 1. GPCR mediated control of calcium dynamics: A systems perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. Oregon Green™ 488 BAPTA-1, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Proton-sensing ion channels, GPCRs and calcium signaling regulated by them: implications for cancer [frontiersin.org]

Oregon Green® 488 BAPTA-1 AM: A Technical Guide to its Spectral Properties and Application in Cellular Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of Oregon Green® 488 BAPTA-1 AM, a widely used fluorescent indicator for measuring intracellular calcium. The content herein is designed to equip researchers, scientists, and drug development professionals with the essential knowledge for its effective application, including detailed experimental protocols and data interpretation.

Core Spectral and Chemical Properties

Oregon Green® 488 BAPTA-1 AM is a cell-permeant acetoxymethyl (AM) ester derivative of the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) calcium chelator, conjugated to the Oregon Green® 488 fluorophore. Its utility lies in its ability to exhibit a significant increase in fluorescence intensity upon binding to free calcium ions (Ca²⁺) within the cell. The AM ester form allows the molecule to passively diffuse across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, membrane-impermeant indicator in the cytoplasm.

The key quantitative spectral and binding properties of Oregon Green® 488 BAPTA-1 are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~494 nm | [1] |

| Emission Wavelength (λem) | ~523 nm | [1] |

| Dissociation Constant (Kd) for Ca²⁺ | ~170 nM | [1] |

| Extinction Coefficient (ε) | ~19,000 M⁻¹cm⁻¹ | [1] |

| Quantum Yield (Φ) | ~0.91 | [1] |

| Fluorescence Intensity Increase upon Ca²⁺ Binding | ~14-fold | [1] |

Principles of Intracellular Calcium Measurement

The fundamental principle behind the use of Oregon Green® 488 BAPTA-1 AM is the direct relationship between its fluorescence intensity and the concentration of free intracellular calcium. At resting intracellular Ca²⁺ levels (typically around 100 nM), the dye exhibits a basal level of fluorescence. Upon cellular stimulation that triggers an influx of Ca²⁺ from the extracellular space or its release from intracellular stores like the endoplasmic reticulum, the dye binds to these free calcium ions. This binding event induces a conformational change in the molecule, leading to a significant enhancement of its fluorescence emission when excited at its optimal wavelength.

Experimental Protocols

The following sections provide detailed methodologies for the preparation of reagents, loading of cells with the indicator, and subsequent in situ calibration to quantify intracellular calcium concentrations.

Reagent Preparation

1. Oregon Green® 488 BAPTA-1 AM Stock Solution:

-

Prepare a 2 to 5 mM stock solution of Oregon Green® 488 BAPTA-1 AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Aliquot the stock solution into single-use vials and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

2. Pluronic® F-127 Stock Solution (Optional but Recommended):

-

Prepare a 10% (w/v) stock solution of Pluronic® F-127 in distilled water. This non-ionic detergent aids in the dispersion of the AM ester in aqueous media, improving loading efficiency.

3. Loading Buffer:

-

A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

For the working solution, dilute the Oregon Green® 488 BAPTA-1 AM stock solution to a final concentration of 2 to 20 µM in the loading buffer.[2]

-

If using Pluronic® F-127, add it to the working solution at a final concentration of 0.04%.[2]

Cell Loading Protocol

This protocol provides a general guideline for loading adherent cells. Optimization may be required for different cell types and experimental conditions.

-

Cell Preparation: Plate cells on a suitable imaging dish or multi-well plate and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Preparation of Loading Solution: On the day of the experiment, thaw an aliquot of the Oregon Green® 488 BAPTA-1 AM stock solution. Prepare the working loading solution as described above.

-

Cell Loading:

-

Remove the cell culture medium.

-

Add the prepared loading solution to the cells.

-

Incubate for 30 to 60 minutes at 37°C in a CO₂ incubator. Longer incubation times (up to 1 hour) may improve signal intensity in some cell lines.[2]

-

-

Washing:

-

Remove the loading solution.

-

Wash the cells two to three times with a fresh, pre-warmed physiological buffer (e.g., HBSS) to remove any extracellular dye.

-

-

De-esterification: Incubate the cells in the fresh buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

-

Imaging: The cells are now ready for fluorescence imaging to measure intracellular calcium dynamics.

In Situ Calibration of Intracellular Calcium

To convert fluorescence intensity measurements into absolute calcium concentrations, an in situ calibration is necessary. This is typically achieved by permeabilizing the cells to Ca²⁺ using a calcium ionophore, such as ionomycin, and exposing them to a series of buffers with known calcium concentrations.

Materials:

-

Cells loaded with Oregon Green® 488 BAPTA-1.

-

Calcium-free buffer (e.g., HBSS with 10 mM EGTA).

-

High calcium buffer (e.g., HBSS with 10 mM CaCl₂).

-

Ionomycin stock solution (e.g., 10 mM in DMSO).

Procedure:

-

Baseline Fluorescence (F): After loading and de-esterification, measure the baseline fluorescence intensity of the cells in a standard physiological buffer.

-

Maximum Fluorescence (Fmax):

-

Add a calcium ionophore (e.g., 5-10 µM ionomycin) to the cells in a high calcium buffer.

-

Allow the fluorescence to reach a stable maximum. This represents the fluorescence of the dye when fully saturated with Ca²⁺.

-

-

Minimum Fluorescence (Fmin):

-

Remove the high calcium buffer and replace it with a calcium-free buffer containing the ionophore.

-

The fluorescence intensity will decrease to a stable minimum. This represents the fluorescence of the dye in the absence of Ca²⁺.

-

-

Calculation of Intracellular Calcium Concentration: The intracellular calcium concentration ([Ca²⁺]i) can be calculated using the Grynkiewicz equation:

[Ca²⁺]i = Kd * [(F - Fmin) / (Fmax - F)]

Where:

-

Kd is the dissociation constant of the indicator for Ca²⁺ (~170 nM).

-

F is the experimental fluorescence intensity.

-

Fmin is the minimum fluorescence intensity.

-

Fmax is the maximum fluorescence intensity.

-

Visualization of Key Processes

To further elucidate the application of Oregon Green® 488 BAPTA-1 AM, the following diagrams, generated using the DOT language, illustrate a common signaling pathway leading to intracellular calcium release and the experimental workflow for its measurement.

References

An In-depth Technical Guide to Oregon Green 488 BAPTA-1 AM: A Fluorescent Probe for Intracellular Calcium

This technical guide provides a comprehensive overview of Oregon Green 488 BAPTA-1 AM, a widely used fluorescent indicator for measuring intracellular calcium concentrations. Tailored for researchers, scientists, and drug development professionals, this document details the probe's spectral properties, experimental protocols for its application, and its use in studying intracellular signaling pathways.

Core Properties and Spectral Characteristics

Oregon Green 488 BAPTA-1 AM is a cell-permeant dye that, upon entering a cell, is hydrolyzed by intracellular esterases into its active, calcium-sensitive form, Oregon Green 488 BAPTA-1. This active form exhibits a significant increase in fluorescence intensity upon binding to free calcium ions (Ca²⁺)[1][2][3]. Its popularity stems from its bright green fluorescence, high affinity for calcium, and a substantial fluorescence enhancement of approximately 14-fold upon saturation with Ca²⁺[1][2][3]. The dye is well-suited for excitation by the common 488 nm argon-ion laser line[3].

Quantitative Data Summary

The key photophysical and chemical properties of Oregon Green 488 BAPTA-1 are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~494 nm | [1][2][3] |

| Emission Maximum (λem) | ~523 nm | [1][2][3] |

| Dissociation Constant (Kd) for Ca²⁺ | ~170 nM | [1][3] |

| Fluorescence Enhancement upon Ca²⁺ Binding | ~14-fold | [1][2][3] |

| Molar Extinction Coefficient (ε) | ~19,000 M⁻¹cm⁻¹ | [1] |

| Quantum Yield (Φ) | ~0.91 | [1] |

| Molecular Weight | ~1258.06 g/mol | [1] |

Mechanism of Action and Cellular Processing

The functionality of Oregon Green 488 BAPTA-1 AM as an intracellular calcium indicator is a multi-step process. The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the now membrane-impermeant Oregon Green 488 BAPTA-1 inside. This active form can then bind to free cytosolic calcium, leading to a conformational change that results in a dramatic increase in its fluorescence emission.

Application in a Biological Context: GPCR-Mediated Calcium Release

A primary application for Oregon Green 488 BAPTA-1 AM is the study of intracellular calcium signaling cascades. A classic example is the Gq protein-coupled receptor (GPCR) pathway. Upon ligand binding, the GPCR activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃). IP₃ then diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This rise in intracellular Ca²⁺ can be detected by the increased fluorescence of Oregon Green 488 BAPTA-1.

Detailed Experimental Protocols

The following protocols provide a general framework for using Oregon Green 488 BAPTA-1 AM. Optimal conditions may vary depending on the cell type and experimental setup.

Preparation of Stock and Working Solutions

-

Stock Solution (2-5 mM): Prepare a stock solution of Oregon Green 488 BAPTA-1 AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, to make a 2 mM stock solution, dissolve 1 mg of the dye in approximately 397 µL of DMSO. Aliquot the stock solution into single-use vials and store at -20°C, protected from light and moisture.

-

Working Solution (2-20 µM): On the day of the experiment, thaw an aliquot of the stock solution. Prepare a working solution by diluting the stock solution in a buffer of your choice, such as Hanks' Balanced Salt Solution (HBSS) with HEPES. For most cell lines, a final concentration of 4-5 µM is recommended. To aid in the solubilization of the AM ester in aqueous media, Pluronic® F-127 can be added to the working solution at a final concentration of 0.02-0.04%.

Cell Loading Procedure

-

Cell Preparation: Culture cells to the desired confluency on a suitable platform for your experiment (e.g., coverslips for microscopy, 96-well plates for plate reader assays).

-

Dye Loading: Remove the culture medium and add the Oregon Green 488 BAPTA-1 AM working solution to the cells.

-

Incubation: Incubate the cells at 37°C for 30-60 minutes to allow for dye uptake and de-esterification. The optimal incubation time may need to be determined empirically for each cell type.

-

Wash: After incubation, remove the dye-containing solution and wash the cells with fresh, warm buffer (e.g., HBSS) to remove any extracellular dye.

-

Resting Period: Allow the cells to rest for approximately 30 minutes at room temperature or 37°C to ensure complete de-esterification of the dye.

-

Experimentation: The cells are now ready for the experiment. Stimulate the cells with your agonist of interest and measure the resulting changes in fluorescence.

Instrumentation and Measurement

-

Fluorescence Microscopy: For imaging, use a microscope equipped with a standard fluorescein (B123965) isothiocyanate (FITC) filter set (excitation ~490 nm, emission ~525 nm). Acquire a baseline fluorescence reading before adding the stimulus and then record the changes in fluorescence intensity over time after stimulation.

-

Fluorescence Plate Reader: Use a microplate reader with appropriate filters for excitation and emission (e.g., Ex: 490 nm, Em: 525 nm, with a cutoff at 515 nm). The plate reader can be programmed to automatically inject the stimulus and record the fluorescence kinetics from each well.

-

Flow Cytometry: For flow cytometry applications, excite the cells with a 488 nm laser and collect the emission in the FITC channel (e.g., using a 530/30 nm bandpass filter). This allows for the analysis of calcium mobilization in individual cells within a population.

Experimental Workflow Diagram

Conclusion

Oregon Green 488 BAPTA-1 AM remains a valuable tool for the investigation of intracellular calcium dynamics. Its robust fluorescence response, high calcium affinity, and compatibility with standard instrumentation make it a reliable choice for a wide range of applications in cell biology and drug discovery. By understanding its properties and following optimized protocols, researchers can effectively utilize this indicator to unravel the complexities of calcium signaling.

References

- 1. IP3 Receptors: Toward Understanding Their Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

An In-depth Technical Guide to Oregon Green BAPTA-1 AM for Intracellular Calcium Measurement

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Oregon Green BAPTA-1 AM (OGB-1 AM), a widely used fluorescent indicator for measuring intracellular calcium. Below, you will find detailed information on its mechanism of action, key properties, experimental protocols for various cell types, and troubleshooting advice.

Introduction to Oregon Green BAPTA-1 AM

Oregon Green BAPTA-1 AM is a high-affinity, single-wavelength fluorescent dye used to measure intracellular calcium concentrations ([Ca²⁺]i). It is a derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and the fluorophore Oregon Green 488. The acetoxymethyl (AM) ester group makes the molecule cell-permeant, allowing it to be loaded into live cells non-invasively.

Mechanism of Action

The process of measuring intracellular calcium using OGB-1 AM involves several key steps. The lipophilic AM ester form of OGB-1 readily crosses the plasma membrane of live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant Oregon Green BAPTA-1 in the cytoplasm. This active form of the dye can then bind to free Ca²⁺ ions. Upon binding to calcium, the fluorescence intensity of Oregon Green BAPTA-1 increases significantly, with a reported enhancement of approximately 14-fold.[1][2] This change in fluorescence is directly proportional to the intracellular calcium concentration and can be measured using fluorescence microscopy, flow cytometry, or microplate readers.

Mechanism of OGB-1 AM action.

Quantitative Data and Comparison with Other Indicators

The choice of a calcium indicator depends on the specific experimental requirements, such as the expected calcium concentration range and the instrumentation available. OGB-1 AM is known for its high affinity for Ca²⁺ and its bright fluorescence. The table below provides a summary of its key quantitative properties and a comparison with other commonly used green fluorescent calcium indicators.

| Property | Oregon Green BAPTA-1 AM | Fluo-4 AM | Fura-2 AM |

| Excitation (max) | 494 nm[3] | 494 nm | 340/380 nm |

| Emission (max) | 523 nm[3] | 516 nm | 510 nm |

| Kd for Ca²⁺ | ~170 nM[3] | ~345 nM[4] | ~145 nM |

| Fluorescence Increase | ~14-fold[1][2] | >100-fold | Ratiometric |

| Quantum Yield (Ca²⁺-bound) | ~0.7 | ~0.14 | ~0.23 (at 380nm) |

| Photostability | Good | Moderate | Good |

| Loading | AM Ester | AM Ester | AM Ester |

| Ratiometric | No | No | Yes |

| Advantages | High affinity for low Ca²⁺ levels, bright signal. | Large dynamic range, bright. | Ratiometric measurement reduces artifacts from dye concentration and photobleaching. |

| Disadvantages | Smaller dynamic range than Fluo-4, potential for buffering at resting Ca²⁺ levels. | Lower affinity than OGB-1, more susceptible to photobleaching. | Requires a ratiometric imaging system, UV excitation can be phototoxic. |

Experimental Protocols

Successful measurement of intracellular calcium with OGB-1 AM relies on proper cell loading and handling. The following protocols provide a general guideline for adherent cells, suspension cells, and neurons. These should be optimized for your specific cell type and experimental setup.

General Reagent Preparation

-

OGB-1 AM Stock Solution (2-5 mM): Dissolve OGB-1 AM in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[5][6]

-

Pluronic F-127 (10% w/v in DMSO): Pluronic F-127 is a non-ionic surfactant used to aid the dispersion of the lipophilic AM ester in aqueous media.[7]

-

Probenecid (B1678239) Stock Solution (100 mM in 1 M NaOH): Probenecid is an inhibitor of organic anion transporters and can be used to reduce the leakage of the de-esterified dye from the cells.[7]

-

Hanks' Balanced Salt Solution (HBSS): Use a buffer appropriate for your cells, with or without Ca²⁺ and Mg²⁺, depending on the experimental requirements.

Protocol for Adherent Cells

-

Cell Plating: Plate cells on glass-bottom dishes or appropriate microplates to allow for optimal imaging.

-

Loading Solution Preparation: Prepare the OGB-1 AM loading solution in HBSS. A typical final concentration of OGB-1 AM is 2-5 µM. To aid in solubilization, first mix the OGB-1 AM stock solution with an equal volume of 10% Pluronic F-127 before diluting in HBSS. If dye leakage is a concern, add probenecid to a final concentration of 0.5-1 mM.[6]

-

Cell Loading: Remove the culture medium from the cells and wash once with HBSS. Add the OGB-1 AM loading solution to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time may vary between cell types.[5]

-

Washing: After incubation, gently wash the cells two to three times with warm HBSS to remove excess dye.

-

De-esterification: Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.[8]

-

Imaging: Proceed with your experiment and acquire fluorescence images using appropriate filter sets (e.g., FITC).

Protocol for Suspension Cells

-

Cell Preparation: Centrifuge the cell suspension and resuspend the cell pellet in HBSS at a suitable density.

-

Loading Solution Preparation: Prepare the OGB-1 AM loading solution as described for adherent cells.

-

Cell Loading: Add the loading solution to the cell suspension and incubate for 30-60 minutes at 37°C with gentle agitation.

-

Washing: Centrifuge the cells to pellet them, remove the supernatant containing the loading solution, and resuspend the cells in fresh, warm HBSS. Repeat the wash step twice.

-

De-esterification: Resuspend the cells in fresh HBSS and incubate for 30 minutes at 37°C.

-

Imaging: The cells can now be used for experiments in a microplate reader or for flow cytometry.

Protocol for Neurons

Loading neurons with AM ester dyes can be more challenging due to their delicate nature. The following is a general guideline that may need significant optimization.

-

Loading Solution Preparation: Prepare a loading solution with a slightly lower concentration of OGB-1 AM (e.g., 1-2 µM) to minimize potential toxicity.

-

Cell Loading: Carefully replace the culture medium with the loading solution and incubate for 20-40 minutes at 37°C. Monitor the cells for any signs of distress.[9]

-

Washing and De-esterification: Gently wash the neurons multiple times with pre-warmed HBSS and allow for de-esterification as described above.

In Situ Calibration of the Calcium Signal

To convert fluorescence intensity measurements into absolute intracellular calcium concentrations, an in situ calibration is necessary. This is typically achieved by using a calcium ionophore, such as ionomycin, to equilibrate intracellular and extracellular calcium concentrations.

-

Obtain Fmax: After your experiment, perfuse the cells with a high calcium buffer (e.g., HBSS with 5-10 mM CaCl₂) containing 1-5 µM ionomycin. The fluorescence will increase to a maximum level (Fmax) as the dye becomes saturated with Ca²⁺.[8][10]

-

Obtain Fmin: Following the Fmax measurement, perfuse the cells with a calcium-free buffer containing a strong calcium chelator like EGTA (e.g., 2-5 mM) and the same concentration of ionomycin. This will chelate all intracellular calcium, and the fluorescence will drop to its minimum level (Fmin).[8][11]

-

Calculate [Ca²⁺]i: The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:

[Ca²⁺]i = Kd * [(F - Fmin) / (Fmax - F)]

Where:

-

[Ca²⁺]i is the intracellular calcium concentration.

-

Kd is the dissociation constant of OGB-1 AM for Ca²⁺ (~170 nM).

-

F is the fluorescence intensity of the experimental sample.

-

Fmin is the minimum fluorescence intensity in the absence of calcium.

-

Fmax is the maximum fluorescence intensity at calcium saturation.

-

Signaling Pathways and Visualizations

Intracellular calcium is a ubiquitous second messenger involved in a multitude of signaling pathways. OGB-1 AM is an excellent tool to study the dynamics of these pathways. Below are diagrams of two common calcium signaling pathways.

G-Protein Coupled Receptor (GPCR) Signaling

Many hormones and neurotransmitters signal through GPCRs, leading to an increase in intracellular calcium.

GPCR-mediated calcium signaling.

Store-Operated Calcium Entry (SOCE)

SOCE is a mechanism for replenishing calcium stores in the endoplasmic reticulum and for generating sustained calcium signals.

Store-Operated Calcium Entry pathway.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low fluorescence signal | - Incomplete de-esterification- Low dye concentration- Dye leakage- Cell death | - Increase de-esterification time.- Optimize loading concentration.- Use probenecid to inhibit anion transporters.- Check cell viability. |

| High background fluorescence | - Incomplete removal of extracellular dye- Autofluorescence | - Ensure thorough washing after loading.- Use a buffer without phenol (B47542) red.- Measure and subtract background fluorescence from a cell-free region. |

| Uneven dye loading | - Inconsistent cell density- Incomplete solubilization of the AM ester | - Ensure a monolayer of cells for adherent cultures.- Mix the loading solution well and use Pluronic F-127. |

| Rapid signal decay | - Photobleaching- Dye leakage | - Reduce excitation light intensity or exposure time.- Use an anti-fade reagent if possible.- Use probenecid. |

| No response to stimulus | - Cells are not responsive- Problem with the stimulus- Dye is buffering the calcium signal | - Use a positive control (e.g., ionomycin) to confirm cell viability and dye responsiveness.- Check the concentration and activity of your stimulus.- Use a lower dye concentration. |

| Cytotoxicity | - High dye concentration- Prolonged loading time | - Reduce the dye concentration and/or loading time.- Monitor cell morphology during loading. |

| Dye compartmentalization | - Dye accumulating in organelles (e.g., mitochondria) | - Lower the loading temperature (e.g., room temperature).- Use a lower dye concentration. |

This guide provides a solid foundation for using Oregon Green BAPTA-1 AM for intracellular calcium measurements. Remember that optimization of the protocols for your specific experimental system is key to obtaining high-quality, reproducible data.

References

- 1. Invitrogen™ Oregon Green™ 488 BAPTA-1, AM, cell permeant - Special Packaging | Fisher Scientific [fishersci.ca]

- 2. medium.com [medium.com]

- 3. graphviz.org [graphviz.org]

- 4. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. benchchem.com [benchchem.com]

- 9. web.uvic.ca [web.uvic.ca]

- 10. benchchem.com [benchchem.com]

- 11. web.math.princeton.edu [web.math.princeton.edu]

An In-Depth Technical Guide to Oregon-BAPTA Green 1 AM Cell Permeability

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Oregon-BAPTA Green 1 AM, a widely used fluorescent indicator for measuring intracellular calcium concentration. We will delve into the core principles of its cell permeability, the mechanism of action, and detailed protocols for its application in cellular imaging and analysis.

Core Concepts: Mechanism of Action

Oregon-BAPTA Green 1 AM is a high-affinity, visible light-excitable calcium indicator. Its utility in live-cell imaging stems from its clever chemical design. The base molecule, Oregon-BAPTA Green 1, is a calcium chelator linked to a fluorescent reporter. In its native state, it is cell-impermeant due to its charged carboxyl groups. To overcome this, it is modified with acetoxymethyl (AM) esters.

The AM esters render the molecule uncharged and hydrophobic, allowing it to passively diffuse across the plasma membrane into the cell's cytoplasm. Once inside, ubiquitous intracellular esterases cleave the AM groups, regenerating the charged, cell-impermeant form of the dye. This process effectively traps the indicator inside the cell. Upon binding to intracellular calcium ions (Ca²⁺), the fluorescence intensity of Oregon-BAPTA Green 1 increases significantly, providing a direct measure of intracellular calcium concentration.

Quantitative Data Presentation

The following tables summarize the key quantitative properties of Oregon-BAPTA Green 1 and its AM ester form.

| Property | Value | Reference |

| Dissociation Constant (Kd) for Ca²⁺ | ~170 nM | |

| Excitation Wavelength (Max) | ~494 nm | [1] |

| Emission Wavelength (Max) | ~523 nm | [1] |

| Fluorescence Enhancement upon Ca²⁺ Binding | ~14-fold | [1] |

| Typical Working Concentration | 2 - 20 µM (commonly 4-5 µM) | [2][3] |

| Typical Incubation Time | 30 - 60 minutes | [2][3] |

| Reagent | Typical Concentration | Purpose |

| Pluronic® F-127 | 0.02% - 0.04% | A non-ionic surfactant that aids in the solubilization of the hydrophobic AM ester in aqueous media, improving loading efficiency.[4][5][6][7] |

| Probenecid (B1678239) or Sulfinpyrazone | 1-2.5 mM (Probenecid) | Inhibitors of organic anion transporters in the cell membrane, which can otherwise extrude the cleaved, fluorescent form of the dye from the cell, leading to signal loss.[8][9][10][11][12] |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solution Preparation: Prepare a 2 to 5 mM stock solution of Oregon-BAPTA Green 1 AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[2] Store this stock solution in small aliquots at -20°C, protected from light and moisture.

-

Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a working solution at a final concentration of 2 to 20 µM in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). For most cell lines, a final concentration of 4-5 µM is recommended.[2][3]

-

Addition of Pluronic® F-127: To aid in the dispersion of the AM ester in the aqueous loading buffer, Pluronic® F-127 can be added to the working solution at a final concentration of 0.02% to 0.04%.[13]

Cell Loading Procedure

-

Cell Culture: Plate cells on a suitable imaging dish or plate and allow them to adhere overnight.

-

Dye Loading: Replace the culture medium with the prepared working solution containing Oregon-BAPTA Green 1 AM.

-

Incubation: Incubate the cells for 30 to 60 minutes at 37°C.[2][3] Optimal incubation time may vary depending on the cell type.

-

Wash Step: After incubation, wash the cells with a fresh, dye-free buffer to remove any extracellular indicator. If dye leakage is a concern, include an organic anion transporter inhibitor like probenecid (1-2.5 mM) in the wash buffer and subsequent imaging buffer.[9]

-

Imaging: The cells are now ready for imaging using a fluorescence microscope, plate reader, or flow cytometer with the appropriate excitation and emission filters for Oregon Green.

Mandatory Visualizations

Signaling Pathway: Gq-Coupled GPCR and Calcium Release

This diagram illustrates a common signaling pathway investigated using calcium indicators. Activation of a G protein-coupled receptor (GPCR) coupled to Gq protein activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ into the cytoplasm. This depletion of ER Ca²⁺ stores triggers the opening of store-operated calcium (SOC) channels in the plasma membrane, allowing for a sustained influx of extracellular Ca²⁺.

Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

Experimental Workflow: Cellular Calcium Imaging

This diagram outlines the typical workflow for a cellular calcium imaging experiment using Oregon-BAPTA Green 1 AM.

Caption: A typical experimental workflow for cellular calcium imaging.

Logical Relationship: AM Ester Cell Permeation and Activation

This diagram illustrates the process by which the AM ester form of Oregon-BAPTA Green 1 enters the cell and becomes activated.

Caption: Mechanism of Oregon-BAPTA Green 1 AM cell loading and activation.

References

- 1. Invitrogen™ Oregon Green™ 488 BAPTA-1, AM, cell permeant - Special Packaging | Fisher Scientific [fishersci.ca]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of pluronic F-127 on loading of fura 2/AM into single smooth muscle cells isolated from guinea pig taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biotium.com [biotium.com]

- 8. Probenecid interferes with renal oxidative metabolism: A potential pitfall in its use as an inhibitor of drug transport - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Blockade of Organic Anion Transport in Humans After Treatment With the Drug Probenecid Leads to Major Metabolic Alterations in Plasma and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. docs.aatbio.com [docs.aatbio.com]

Oregon-BAPTA Green 1AM: A Technical Guide for Neuroscience Research

Authored for Researchers, Scientists, and Drug Development Professionals

Oregon-BAPTA Green 1AM (OGB-1 AM) is a high-affinity, cell-permeant fluorescent indicator for intracellular calcium (Ca²⁺). Its robust spectroscopic properties and ease of loading have established it as a valuable tool in neuroscience for investigating the intricate dynamics of Ca²⁺ signaling in both healthy and pathological states. This guide provides a comprehensive overview of OGB-1 AM's core principles, detailed experimental protocols for its application, and its utility in dissecting complex neuronal processes.

Core Principles of this compound

This compound is the acetoxymethyl (AM) ester form of the Ca²⁺ chelator 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) conjugated to the Oregon Green™ 488 fluorophore. The AM ester modification renders the molecule lipophilic, allowing it to readily cross the plasma membrane of live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant Oregon Green BAPTA-1 in the cytoplasm.

Upon binding to Ca²⁺, Oregon Green BAPTA-1 undergoes a conformational change that results in a significant increase in its fluorescence quantum yield. This property allows for the sensitive detection of changes in intracellular Ca²⁺ concentration. Notably, OGB-1 AM exhibits a substantial, approximately 14-fold increase in fluorescence intensity upon Ca²⁺ saturation with minimal wavelength shift, making it suitable for intensity-based measurements.

Quantitative Data

For precise and reproducible experimental design, a thorough understanding of the quantitative properties of OGB-1 AM is essential. The following table summarizes its key spectral and chemical characteristics.

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~494 nm | |

| Emission Wavelength (λem) | ~523 nm | |

| Dissociation Constant (Kd) for Ca²⁺ | ~170 nM | |

| Quantum Yield (Φ) | 0.91 | |

| Molar Extinction Coefficient (ε) | 19,000 M⁻¹cm⁻¹ | |

| Fluorescence Intensity Increase | ~14-fold | |

| Molecular Weight | 1258.06 g/mol |

Experimental Protocols

The successful application of OGB-1 AM hinges on appropriate loading and imaging protocols. Below are detailed methodologies for common neuroscience research models.

Protocol 1: Loading of OGB-1 AM into Cultured Neurons

This protocol is suitable for primary neuronal cultures or neuronal cell lines.

Materials:

-

This compound (OGB-1 AM)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Probenecid (B1678239) (optional)

-

Cultured neurons on coverslips or in imaging plates

Procedure:

-

Stock Solution Preparation: Prepare a 2-5 mM stock solution of OGB-1 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

Working Solution Preparation: On the day of the experiment, thaw an aliquot of the OGB-1 AM stock solution. Prepare a loading buffer by diluting the stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 2-10 µM. To aid in solubilization and prevent dye sequestration, add Pluronic® F-127 to a final concentration of 0.02-0.04%. If using cells that express organic anion transporters, which can extrude the dye, consider adding probenecid (1-2 mM) to the loading buffer.

-

Cell Loading: Remove the culture medium from the cells and replace it with the OGB-1 AM loading buffer.

-

Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal loading time may vary depending on the cell type and should be determined empirically.

-

Wash: After incubation, gently wash the cells two to three times with a fresh physiological buffer (with or without probenecid) to remove extracellular dye.

-

De-esterification: Incubate the cells in the fresh buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

-

Imaging: The cells are now ready for calcium imaging experiments.

Protocol 2: In Vivo Two-Photon Calcium Imaging in Rodents

This protocol outlines the general steps for bulk loading of OGB-1 AM for in vivo two-photon imaging in the rodent brain.

Materials:

-

This compound (OGB-1 AM)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% solution in DMSO)

-

Artificial cerebrospinal fluid (aCSF)

-

Anesthesia and surgical equipment

-

Two-photon microscope

Procedure:

-

Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame. Perform a craniotomy over the brain region of interest.

-

Dye Preparation: Prepare a 10 mM stock solution of OGB-1 AM in 20% Pluronic F-127 in DMSO. Immediately before injection, dilute this stock solution to 1 mM in aCSF.

-

Micropipette Loading: Load the OGB-1 AM solution into a glass micropipette.

-

Dye Injection: Carefully lower the micropipette into the brain to the desired depth. Pressure-eject the dye solution into the brain tissue. Multiple small injections can be made to cover a larger area.

-

Incubation: Allow 1-2 hours for the dye to be taken up by the cells and for the AM ester to be cleaved.

-

Imaging: The animal can then be transferred to the stage of the two-photon microscope for imaging. Use an appropriate excitation wavelength (typically around 800 nm for two-photon excitation of OGB-1).

Applications in Neuroscience

Visualizing Astrocyte-Neuron Communication

Astrocytes, once considered passive support cells, are now recognized as active participants in synaptic transmission. OGB-1 AM has been instrumental in revealing the complex Ca²⁺ dynamics within astrocytes and their communication with neurons. Astrocytes can respond to neurotransmitters released from presynaptic terminals with elevations in intracellular Ca²⁺, which can in turn trigger the release of gliotransmitters that modulate neuronal activity. OGB-1 AM allows for the visualization of these astrocytic Ca²⁺ signals, providing insights into the intricate signaling network of the tripartite synapse.

Investigating NMDA Receptor-Mediated Calcium Influx in Synaptic Plasticity

Long-term potentiation (LTP), a cellular correlate of learning and memory, is often initiated by Ca²⁺ influx through N-methyl-D-aspartate (NMDA) receptors. OGB-1 AM can be used to directly visualize the postsynaptic Ca²⁺ transients that trigger the downstream signaling cascades leading to LTP. By combining OGB-1 AM imaging with electrophysiological recordings and pharmacological manipulations, researchers can dissect the precise role of Ca²⁺ in the induction and expression of synaptic plasticity.

Data Analysis Workflow

A standard method for analyzing calcium imaging data obtained with single-wavelength indicators like OGB-1 AM is the calculation of the relative change in fluorescence (ΔF/F). This normalization corrects for variations in dye concentration and illumination intensity.

Conclusion

This compound remains a cornerstone of neuroscience research for its reliable and sensitive reporting of intracellular Ca²⁺ dynamics. Its versatility across various experimental models, from cultured cells to behaving animals, ensures its continued relevance in unraveling the complexities of neuronal function. By following the detailed protocols and understanding the core principles outlined in this guide, researchers can effectively leverage OGB-1 AM to advance our understanding of the brain in both health and disease.

Oregon Green BAPTA-1 AM: A Technical Guide to Calcium Dissociation Constant and Measurement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Oregon Green 488 BAPTA-1 acetoxymethyl (AM), a widely used fluorescent indicator for measuring intracellular calcium concentrations. This document details its calcium dissociation constant (Kd), outlines the experimental protocols for its use and calibration, and illustrates key mechanisms and workflows through detailed diagrams.

Core Properties of Oregon Green 488 BAPTA-1

Oregon Green 488 BAPTA-1 is a high-affinity, single-wavelength fluorescent dye used to quantify calcium ions (Ca²⁺) within biological systems. Its acetoxymethyl ester form allows for passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the active, membrane-impermeable form of the indicator in the cytosol. Upon binding to Ca²⁺, the dye undergoes a conformational change that results in a significant increase in its fluorescence intensity, which can be detected using fluorescence microscopy, flow cytometry, or microplate readers[1][2][3][4]. The fluorescence excitation and emission maxima of the calcium-bound form are approximately 494 nm and 523 nm, respectively[1][2][5].

Quantitative Data: Calcium Dissociation Constant (Kd)

The dissociation constant (Kd) is a critical parameter that defines the affinity of Oregon Green 488 BAPTA-1 for calcium. A lower Kd value signifies a higher affinity. The reported Kd for Oregon Green 488 BAPTA-1 is consistently in the nanomolar range, making it particularly well-suited for detecting small changes in Ca²⁺ near resting intracellular levels[4][6]. The precise Kd value can be influenced by experimental conditions such as pH, temperature, ionic strength, and the presence of other ions like magnesium[7][8].

| Parameter | Value | Experimental Conditions | Source |

| Kd for Ca²⁺ | ~170 nM | In the absence of Mg²⁺ | [1][2][4][6][7] |

| Kd for Ca²⁺ | ~140 nM | Not specified | [9] |

| Kd for Ca²⁺ | 150 nM | Calculated from emission intensities | [10] |

| Fluorescence Increase | ~14-fold | Upon Ca²⁺ binding | [1][2][11] |

| Excitation Maximum | 494 nm | Ca²⁺-bound | [1][2][5] |

| Emission Maximum | 523 nm | Ca²⁺-bound | [1][2][5] |

Signaling Pathway and Mechanism of Action

The utility of Oregon Green BAPTA-1 AM as a calcium indicator relies on a two-step intracellular process. First, the non-polar AM esters facilitate its passage across the lipid bilayer of the cell membrane. Second, intracellular esterases hydrolyze these ester groups, rendering the molecule polar and thus trapping it within the cell. The de-esterified indicator, now in its active form, can bind to free cytosolic calcium, leading to a significant enhancement of its fluorescence.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. OG488 BAPTA-1, AM [equivalent to Oregon Green® 488 BAPTA-1, AM] *Cell permeant* | AAT Bioquest [aatbio.com]

- 4. AAT-20507 | OG488 BAPTA-1, AM [equivalent to Oregon Green® 488 BAPTA-1 [biovalley.fr]

- 5. Simple methods to determine the dissociation constant, Kd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. static.igem.org [static.igem.org]

- 9. UQ eSpace [espace.library.uq.edu.au]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. Intracellular calibration of the fluorescent calcium indicator Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Oregon-BAPTA Green 1AM: A Fluorescent Probe for Intracellular Calcium

For researchers, scientists, and drug development professionals, the precise measurement of intracellular calcium (Ca²⁺) is paramount to understanding a vast array of cellular processes, from signal transduction to apoptosis. Oregon-BAPTA Green 1AM (OGB-1 AM) stands as a critical tool in this endeavor. This technical guide provides a comprehensive overview of its chemical structure, properties, and experimental applications.

Core Properties and Chemical Structure

This compound is a cell-permeant fluorescent Ca²⁺ indicator.[1][2][3][4] It is composed of the green fluorescent probe Oregon Green 488 conjugated to the Ca²⁺ chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) in its acetoxymethyl (AM) ester form.[1] The AM ester modification renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant active indicator, Oregon-BAPTA Green, in the cytosol.[5]

Upon binding to Ca²⁺, the fluorescence intensity of Oregon-BAPTA Green increases approximately 14-fold with minimal wavelength shift.[6][7] This property allows for the sensitive detection of changes in intracellular Ca²⁺ concentration. The indicator is efficiently excited by the 488 nm argon-ion laser line and is compatible with standard FITC filter sets.[2][8]

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₉H₅₃F₂N₃O₂₆ | |

| Molecular Weight | 1258.06 g/mol | [1] |

| Excitation Maximum (Ex) | ~494 nm | [6][7] |

| Emission Maximum (Em) | ~523 nm | [6][7] |

| Dissociation Constant (Kd) for Ca²⁺ | ~170 nM | |

| Fluorescence Intensity Increase upon Ca²⁺ Binding | ~14-fold | [6][7] |

| Quantum Yield (φ) | 0.91 | |

| Extinction Coefficient (ε) | 19,000 M⁻¹cm⁻¹ |

Mechanism of Action and Detection

The fundamental principle behind this compound lies in its conversion from a cell-permeant, non-fluorescent form to a cell-impermeant, Ca²⁺-sensitive fluorescent probe. The following diagram illustrates this process.

Experimental Protocols

Accurate and reproducible results when using this compound hinge on proper experimental methodology. Below are detailed protocols for cell loading and fluorescence measurement.

Stock Solution Preparation

-

Reconstitution: Prepare a 2 to 5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[2][8]

-

Storage: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[1][8]

Cell Loading Protocol

This protocol provides a general guideline and should be optimized for specific cell types and experimental conditions.

-

Cell Preparation: Plate cells in a suitable culture vessel (e.g., black-wall, clear-bottom microplate) and allow them to adhere overnight in growth medium.[2][8]

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution to room temperature.[2][8]

-

Prepare a 2X working solution by diluting the stock solution in a buffer of your choice, such as Hanks and Hepes buffer (HHBS), to a final concentration of 2 to 20 µM.[2][8] For most cell lines, a final concentration of 4-5 µM is recommended.[2][8][9]

-

To aid in the solubilization of the AM ester, the non-ionic detergent Pluronic® F-127 can be added to the working solution at a final concentration of 0.02% to 0.04%.[2][8][9]

-

To reduce the leakage of the de-esterified indicator from the cells, especially in cell types with active organic anion transporters, probenecid (B1678239) can be added to the working solution at a final concentration of 0.5-1 mM.[8]

-

-

Cell Loading:

-

If the growth medium interferes with the dye loading, replace it with an equal volume of HHBS.[2][8]

-

Add an equal volume of the 2X working solution to each well containing cells and medium (or HHBS), resulting in a 1X final concentration of the dye.[9]

-

Incubate the cells at 37°C for 30 to 60 minutes.[2][8] Incubation times may need to be optimized for different cell lines.[2][8]

-

-

Wash Step: After incubation, remove the dye-loading solution and wash the cells with HHBS or your buffer of choice to remove any excess extracellular dye.[2][8] If using probenecid, it is recommended to include it in the wash buffer as well.[8]

Fluorescence Measurement

The fluorescence of intracellular Oregon-BAPTA Green can be measured using a fluorescence microscope, microplate reader, or flow cytometer.[2][3][4][8]

-

Fluorescence Microscope: Use a FITC filter set for excitation and emission.[2][8]

-

Fluorescence Microplate Reader: Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm, with a cutoff of ~515 nm.[8]

-

Flow Cytometer: Use a 488 nm laser for excitation and a 530/30 nm filter for emission (FITC channel).[2][8]

The following diagram outlines the general experimental workflow.

Applications in Research and Drug Development

The ability to dynamically measure intracellular Ca²⁺ makes this compound invaluable in numerous research areas. It is widely used to study Ca²⁺ signaling in various cell types, including neurons and astrocytes.[10] In drug development, it serves as a crucial tool for high-throughput screening of compounds that modulate the activity of G-protein coupled receptors (GPCRs) and ion channels, both of which often trigger changes in intracellular Ca²⁺ levels. The robust and sensitive fluorescence response of this compound allows for the reliable identification and characterization of potential therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. biovalley.fr [biovalley.fr]

- 4. OG488 BAPTA-1, AM [equivalent to Oregon Green® 488 BAPTA-1, AM] *Cell permeant* | AAT Bioquest [aatbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Invitrogen Oregon Green 488 BAPTA-1, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. Microscopic imaging of intracellular calcium in live cells using lifetime-based ratiometric measurements of Oregon Green BAPTA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Getting Started with Oregon Green BAPTA-1 AM: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Oregon Green BAPTA-1 AM (OGB-1 AM), a widely used fluorescent indicator for measuring intracellular calcium concentrations. We will delve into its core properties, provide detailed experimental protocols, and illustrate key processes with clear diagrams to facilitate its successful implementation in your research.

Core Properties of Oregon Green BAPTA-1 AM

Oregon Green BAPTA-1 AM is a cell-permeant dye that, upon binding to calcium, exhibits a significant increase in fluorescence intensity with minimal wavelength shift.[1] Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the indicator in the cytosol.[2] This property, combined with its high affinity for calcium and visible light excitation, makes it a valuable tool for studying calcium signaling pathways in various cell types.[3][4][5][6]

| Property | Value |

| Excitation Wavelength (max) | ~494 nm[1][7] |

| Emission Wavelength (max) | ~523 nm[1][7] |

| Dissociation Constant (Kd) for Ca2+ | ~170 nM[7] |

| Fluorescence Intensity Increase upon Ca2+ Binding | ~14-fold[1][7] |

| Recommended Laser Line for Excitation | 488 nm[3][4] |

| Common Filter Set | FITC[3][4][5][6] |

Mechanism of Action and Cellular Localization

The utility of Oregon Green BAPTA-1 AM hinges on its chemical design. The BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) moiety serves as a highly selective chelator for calcium ions. This chelator is conjugated to the Oregon Green 488 fluorophore. The AM esters render the entire molecule lipophilic, enabling it to cross the plasma membrane. Inside the cell, ubiquitous esterase activity hydrolyzes the AM esters, leaving the polar, membrane-impermeant Oregon Green BAPTA-1 trapped within the cytoplasm.[2] This ensures that the fluorescence signal originates from the intracellular environment. Upon binding to free cytosolic calcium, the indicator undergoes a conformational change that dramatically enhances its fluorescence quantum yield.

Experimental Protocols

Successful use of Oregon Green BAPTA-1 AM requires careful attention to reagent preparation and cell loading procedures. The following protocols provide a general framework that can be adapted to specific cell types and experimental conditions.

Reagent Preparation

1. Stock Solution (2-5 mM):

-

Dissolve the lyophilized Oregon Green BAPTA-1 AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3][4]

-

For example, to prepare a 2 mM stock solution from 1 mg of the dye (MW ~1258 g/mol ), dissolve it in approximately 397 µL of DMSO.[8]

-

Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[3][4] Avoid repeated freeze-thaw cycles.

2. Pluronic® F-127 Stock Solution (10% w/v):

-

Pluronic® F-127 is a non-ionic surfactant used to aid the dispersion of the lipophilic AM ester in aqueous media and prevent its precipitation.

-

To prepare a 10% stock solution, dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water. Gentle heating (40-50°C) for about 30 minutes can facilitate dissolution.[8]

3. Working Solution (2-20 µM):

-

On the day of the experiment, thaw an aliquot of the OGB-1 AM stock solution to room temperature.

-

Prepare a working solution in a buffer of your choice, such as Hanks' Balanced Salt Solution (HBSS) with HEPES.

-

The final concentration of OGB-1 AM typically ranges from 2 to 20 µM, with 4-5 µM being a common starting point for many cell lines.[3] The optimal concentration should be determined empirically for your specific application.

-

For improved dye loading, the working solution can be supplemented with 0.02-0.04% Pluronic® F-127.[3]

-

An organic anion transport inhibitor, such as probenecid (B1678239) (1 mM), can be included in the final wash buffer to prevent active extrusion of the dye from some cell types.[3]

Cell Loading Protocol

-

Cell Preparation: Plate cells on a suitable imaging dish or microplate and allow them to adhere overnight in growth medium.

-

Dye Loading:

-

Remove the growth medium.

-

Add the OGB-1 AM working solution to the cells. If serum components interfere with loading, you may pre-wash the cells with a serum-free buffer like HBSS.

-

-

Incubation: Incubate the cells at 37°C for 30-60 minutes.[3][4] For some cell lines, a longer incubation time may be necessary to achieve sufficient signal.

-

Wash: Remove the dye-containing solution and wash the cells with fresh buffer (e.g., HBSS) to remove any extracellular dye. As mentioned, this wash buffer can be supplemented with probenecid if needed.

-

De-esterification: Incubate the cells for an additional 30 minutes at room temperature or 37°C to allow for the complete cleavage of the AM esters by intracellular esterases.

-

Imaging: The cells are now ready for imaging. Acquire fluorescence images using a fluorescence microscope, confocal microscope, or flow cytometer with settings appropriate for the FITC channel (Excitation: ~490 nm, Emission: ~525 nm).[3][4]

Data Interpretation and Considerations

The fluorescence intensity of Oregon Green BAPTA-1 is directly proportional to the intracellular free calcium concentration. Changes in fluorescence over time reflect dynamic changes in calcium levels in response to stimuli.

Important Considerations:

-

Calibration: For quantitative measurements of absolute calcium concentrations, in situ calibration is necessary.

-

Phototoxicity and Photobleaching: Like all fluorescent dyes, OGB-1 is susceptible to photobleaching and can induce phototoxicity with excessive light exposure. Use the lowest possible excitation intensity and exposure times that provide an adequate signal-to-noise ratio.

-

Dye Compartmentalization: While OGB-1 is designed to remain in the cytoplasm, some cell types may sequester the dye into organelles. It is advisable to visually inspect the dye distribution within the cells.

-

Metal Ion Specificity: While highly selective for Ca2+, BAPTA-based indicators can also bind to other divalent cations such as Zn2+, Cu2+, and Fe2+, which could be a consideration in certain experimental contexts.[9]

By following the guidelines and protocols outlined in this guide, researchers can effectively utilize Oregon Green BAPTA-1 AM to investigate the intricate role of calcium signaling in cellular physiology and pathophysiology.

References

- 1. Invitrogen Oregon Green 488 BAPTA-1, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. AAT-20507 | OG488 BAPTA-1, AM [equivalent to Oregon Green® 488 BAPTA-1 [biovalley.fr]

- 6. OG488 BAPTA-1, AM [equivalent to Oregon Green® 488 BAPTA-1, AM] *Cell permeant* | AAT Bioquest [aatbio.com]

- 7. OG 488 BAPTA-1 AM | Fluorescent Ca2+ Indicator | Tocris Bioscience [tocris.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Oregon-BAPTA Green 1AM Loading for Calcium Imaging in Cultured Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oregon-BAPTA Green 1, acetoxymethyl ester (AM), is a cell-permeant, visible light-excitable fluorescent indicator used for measuring intracellular calcium concentrations.[1][2][3][4][5][6][7][8] This high-affinity calcium indicator is widely utilized in various research areas, including neuroscience, cardiology, and pharmacology, to monitor calcium signaling events in real-time.[4] Upon binding to calcium, Oregon-BAPTA Green 1 exhibits a significant increase in fluorescence intensity with minimal wavelength shift.[3] The acetoxymethyl (AM) ester group renders the molecule hydrophobic, allowing it to easily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now-hydrophilic fluorescent indicator in the cytosol. This process, known as de-esterification, is crucial for the effective loading of the dye.[9][10]

These application notes provide a detailed protocol for loading Oregon-BAPTA Green 1AM into cultured cells for subsequent calcium imaging studies.

Key Experimental Parameters

Successful loading of this compound is dependent on several critical parameters that may require optimization based on the specific cell type and experimental conditions.

| Parameter | Recommended Range | Notes |

| This compound Stock Solution | 2 to 5 mM in anhydrous DMSO | Prepare fresh or store in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[1][2] |

| This compound Working Concentration | 2 to 20 µM (typically 4-5 µM for most cell lines) | The optimal concentration should be determined empirically to achieve adequate signal-to-noise while minimizing potential cytotoxicity.[1][2] |

| Pluronic® F-127 Concentration | 0.02% to 0.04% (final in-well concentration) | A non-ionic detergent that aids in the solubilization of the hydrophobic AM ester in aqueous media.[1][2][11] It is recommended to mix the this compound stock with a Pluronic F-127 solution before diluting into the final loading buffer.[12] |

| Loading Buffer | Hanks and Hepes buffer (HHBS) or buffer of choice | If compounds being tested interfere with serum, it is advisable to replace the growth medium with a serum-free buffer before dye loading.[1][2] |

| Incubation Temperature | 37°C or Room Temperature | Incubation at 37°C is common.[1][2] However, lowering the temperature can sometimes reduce subcellular compartmentalization of the dye.[12] |

| Incubation Time | 30 to 60 minutes | Longer incubation times (beyond 1 hour) may improve signal intensity in some cell lines.[1][2] The optimal time should be determined for each cell type. |

| Probenecid (B1678239) Concentration (Optional) | 1 to 2.5 mM | An organic anion-transport inhibitor that can be added to the loading buffer to reduce leakage of the de-esterified indicator from the cells.[2][12] |

Experimental Protocols

This section outlines the step-by-step procedure for preparing solutions and loading this compound into cultured cells.

Reagent Preparation

-

This compound Stock Solution (2-5 mM):

-

Dissolve the appropriate mass of this compound in high-quality, anhydrous DMSO. For example, to prepare a 2 mM stock solution from 1 mg of the dye (MW ~1258.06 g/mol ), dissolve it in approximately 397 µL of DMSO.[11]

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture.

-

-

10% Pluronic® F-127 Stock Solution (w/v):

-

Loading Buffer:

-

Prepare a suitable physiological buffer, such as Hanks and Hepes buffer (HHBS).

-

Loading Protocol for Cultured Cells

This protocol is a general guideline and should be adapted for specific experimental needs.

-

Cell Preparation:

-

Plate cells on a suitable culture vessel (e.g., black-walled, clear-bottom microplates for fluorescence microscopy or plate reader assays) and culture overnight to allow for adherence.

-

-

Preparation of Dye Working Solution:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution to room temperature.

-

To prepare the working solution, first mix the this compound stock solution with the 10% Pluronic® F-127 solution. For example, mix equal volumes.[12]

-

Dilute this mixture into the loading buffer to achieve the desired final concentrations of the dye and Pluronic® F-127. For a final in-well dye concentration of 5 µM and 0.04% Pluronic® F-127, you would prepare a 2X working solution of 10 µM dye and 0.08% Pluronic® F-127.[11]

-

If using, add probenecid to the working solution at this stage.

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

If the growth medium was replaced with a serum-free buffer, proceed to the next step.

-

Add the dye working solution to the cells. If using a 2X working solution, add a volume equal to the volume of culture medium already in the well.

-

Incubate the cells at 37°C for 30 to 60 minutes.

-

-

Wash and De-esterification:

-

Remove the dye loading solution.

-

Wash the cells once or twice with fresh, warm loading buffer (or buffer of your choice) to remove any excess extracellular dye. If probenecid was used during loading, it is recommended to include it in the wash buffer as well.

-

Add fresh buffer to the cells and incubate for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the dye by intracellular esterases.[9][10]

-

-

Calcium Imaging:

-

The cells are now loaded with Oregon-BAPTA Green 1 and are ready for fluorescence imaging.

-

Measure fluorescence using an appropriate instrument such as a fluorescence microscope, plate reader, or flow cytometer.

-

The excitation and emission wavelengths for Oregon-BAPTA Green 1 are approximately 494 nm and 523 nm, respectively, making it compatible with standard FITC filter sets.[1][2][3]

-

Visualization of Workflow and Signaling Pathway

Experimental Workflow

Caption: Workflow for loading cultured cells with this compound.

Signaling Pathway: Calcium Detection

Caption: Mechanism of this compound for intracellular calcium detection.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. Invitrogen™ Oregon Green™ 488 BAPTA-1, AM, cell permeant - Special Packaging | Fisher Scientific [fishersci.ca]

- 4. OG488 BAPTA-1, AM [equivalent to Oregon Green® 488 BAPTA-1, AM] *Cell permeant* - 10x50 ug | Trend Rna [trendrna.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. AAT-20507 | OG488 BAPTA-1, AM [equivalent to Oregon Green® 488 BAPTA-1 [biovalley.fr]

- 7. mybiosource.com [mybiosource.com]

- 8. OG488 BAPTA-1, AM [equivalent to Oregon Green® 488 BAPTA-1, AM] *Cell permeant* | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Oregon Green BAPTA-1 AM in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregon Green 488 BAPTA-1 AM (OG-1 AM) is a high-affinity, cell-permeant fluorescent indicator for intracellular calcium (Ca²⁺).[1][2][3] It is widely utilized in life science research to measure and image fluctuations in cytosolic Ca²⁺ concentrations, which are critical in a vast array of cellular signaling pathways. Upon entering the cell, the acetoxymethyl (AM) ester groups are cleaved by intracellular esterases, trapping the active, Ca²⁺-sensitive form of the dye (Oregon Green 488 BAPTA-1) inside the cell.[4] This indicator exhibits a significant increase in fluorescence intensity—approximately 14-fold—upon binding to Ca²⁺, with minimal wavelength shift.[2][5] Its bright green fluorescence is readily detectable with standard fluorescein (B123965) (FITC) filter sets, making it a versatile tool for fluorescence microscopy, flow cytometry, and microplate-based assays.[6][7][8][9]

Properties and Specifications

A summary of the key quantitative properties of Oregon Green 488 BAPTA-1 is provided in the table below for easy reference.

| Property | Value | Reference |

| Excitation Wavelength (λex) | 494 nm | [2] |

| Emission Wavelength (λem) | 523 nm | [2] |